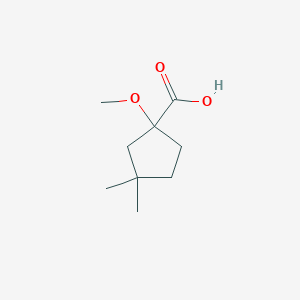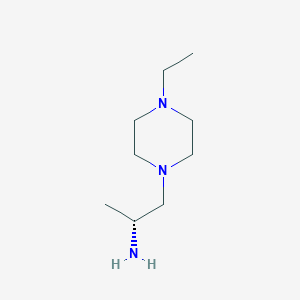
(2R)-1-(4-ethylpiperazin-1-yl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-1-(4-ethylpiperazin-1-yl)propan-2-amine is a chiral amine compound featuring a piperazine ring substituted with an ethyl group and a propan-2-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-1-(4-ethylpiperazin-1-yl)propan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-2-amino-1-propanol and 4-ethylpiperazine.
Reaction Steps:
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature and Pressure: Control of reaction temperature and pressure to ensure efficient synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The piperazine ring can undergo substitution reactions, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation Products: Oxides or imines.
Reduction Products: Amine derivatives.
Substitution Products: Functionalized piperazine derivatives.
Scientific Research Applications
(2R)-1-(4-ethylpiperazin-1-yl)propan-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R)-1-(4-ethylpiperazin-1-yl)propan-2-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
(2S)-1-(4-ethylpiperazin-1-yl)propan-2-amine: The enantiomer of the compound with different stereochemistry.
1-(4-ethylpiperazin-1-yl)propan-2-amine: A non-chiral analog without the ® configuration.
Uniqueness:
Chirality: The (2R) configuration imparts unique stereochemical properties, influencing its biological activity.
Functional Groups: The presence of the ethyl group on the piperazine ring and the propan-2-amine moiety distinguishes it from other similar compounds.
This detailed overview provides a comprehensive understanding of (2R)-1-(4-ethylpiperazin-1-yl)propan-2-amine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C9H21N3 |
|---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
(2R)-1-(4-ethylpiperazin-1-yl)propan-2-amine |
InChI |
InChI=1S/C9H21N3/c1-3-11-4-6-12(7-5-11)8-9(2)10/h9H,3-8,10H2,1-2H3/t9-/m1/s1 |
InChI Key |
DPJYXXSCPIPRDO-SECBINFHSA-N |
Isomeric SMILES |
CCN1CCN(CC1)C[C@@H](C)N |
Canonical SMILES |
CCN1CCN(CC1)CC(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-methyl(1R,3S,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxylatehydrochloride](/img/structure/B13612032.png)

carbonyl]amino})amino}propanoic acid](/img/structure/B13612047.png)
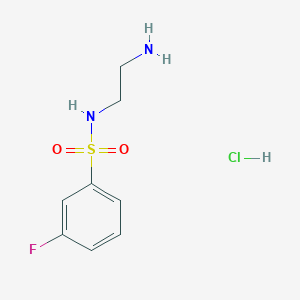
![methyl4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate](/img/structure/B13612059.png)

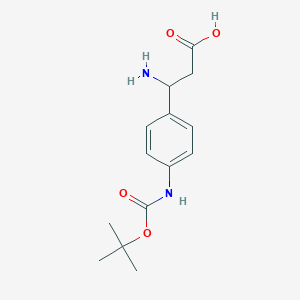
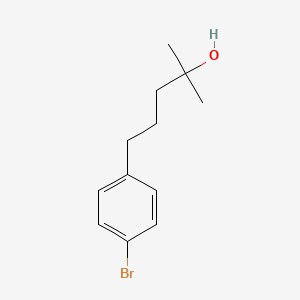
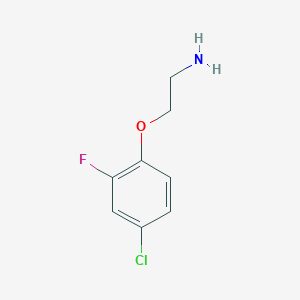
![4,4,5,5-tetramethyl-2-{4H,6H,7H-thieno[3,2-c]pyran-2-yl}-1,3,2-dioxaborolane](/img/structure/B13612099.png)

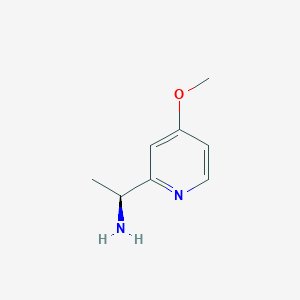
![2-[5-(tert-butoxycarbonylamino)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-piperidyl]acetic acid](/img/structure/B13612106.png)
